molecular formula C25H15ClF2N4O2 B1683884 MLN8054 CAS No. 869363-13-3

MLN8054

Cat. No.: B1683884
CAS No.: 869363-13-3
M. Wt: 476.9 g/mol
InChI Key: HHFBDROWDBDFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells . It has been identified as a high-affinity, selective, orally bioavailable inhibitor of Aurora A .

Cellular Effects

Treatment of human tumor cells grown in culture with this compound showed a number of morphologic and biochemical changes associated with senescence . These include increased staining of senescence-associated β-galactosidase, increased nuclear and cell body size, vacuolated cellular morphology, upregulation/stabilization of p53, p21, and hypophosphorylated pRb .

Molecular Mechanism

The selectivity mechanism of this compound towards Aurora-A over Aurora-B was investigated using molecular dynamics simulations and binding free energy calculations . Binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation and opens the hydrophobic pocket of the active site, thus increasing the interaction between this compound and the residue Val279 .

Temporal Effects in Laboratory Settings

In a first-in-human, dose-escalation study, this compound was given orally for 7, 14, or 21 days followed by a 14-day treatment-free period . Dose-limiting toxicities (DLTs) of reversible grade 3 benzodiazepine-like effects defined the estimated maximum tolerated dose (MTD) of 60 mg QID/M for 14 days .

Dosage Effects in Animal Models

In HCT-116 xenograft–bearing animals dosed orally with this compound for 3 weeks, increased senescence-associated β-galactosidase activity was detected in tissue sections starting on day 15 .

Metabolic Pathways

This compound is predominantly metabolized through CYP1A2 and 3A4 . It is highly protein bound (>98%), and pharmacokinetic parameters in rat showed that this compound was absorbed rapidly, exposure was dose proportional, and terminal half-life was 30–40 h .

Transport and Distribution

This compound is highly cell permeable . It is not a substrate of P-gp in transfected MDCK cells . Upon systemic administration, this compound distribution to the bone marrow occurred rapidly, was not significantly limited by efflux transporters, and reached higher concentrations than in the CNS .

Subcellular Localization

AURKA, the target of this compound, is expressed early in mitosis and localizes to centrosomes and proximal mitotic spindles . The binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation .

Preparation Methods

The synthesis of MLN8054 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves the use of high-throughput screening to identify scaffolds that inhibit Aurora A kinase activity . The principle route of elimination of this compound is through metabolism, primarily via hydroxylation and acyl glucuronide formation . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

MLN8054 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MLN8054 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235987
Record name MLN8054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines.
Record name MLN8054
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

869363-13-3
Record name MLN8054
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN8054
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MLN8054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MLN8054
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MLN8054
Reactant of Route 2
MLN8054
Reactant of Route 3
Reactant of Route 3
MLN8054
Reactant of Route 4
MLN8054
Reactant of Route 5
MLN8054
Reactant of Route 6
Reactant of Route 6
MLN8054
Customer
Q & A

Q1: What is the primary molecular target of MLN8054?

A: this compound is a potent and selective inhibitor of Aurora A kinase (AURKA) [, , , , , ].

Q2: How does this compound interact with Aurora A kinase?

A: this compound demonstrates a binding preference for Aurora A over Aurora B, primarily due to electrostatic interactions. Structural studies reveal that this compound induces an unusual "DFG-up" conformation in the activation loop of Aurora A, opening a hydrophobic pocket and facilitating interaction with the Val279 residue []. This interaction is less favorable in Aurora B due to electrostatic repulsion with the Glu177 residue [, ].

Q3: What are the downstream consequences of Aurora A inhibition by this compound?

A3: Inhibition of Aurora A by this compound disrupts crucial mitotic processes leading to:

  • Defects in Spindle Assembly: this compound treatment results in abnormal mitotic spindles, often with unseparated centrosomes, leading to spindle pole and chromosome congression defects [, , ].
  • Mitotic Arrest and Slippage: While initially causing mitotic delays by activating the spindle assembly checkpoint, prolonged this compound exposure ultimately overrides the checkpoint, leading to mitotic slippage and multinucleation [, ].
  • Chromosome Mis-segregation and Aneuploidy: this compound treatment leads to chromosome alignment defects, lagging chromosomes during anaphase, and chromatin bridges during telophase, culminating in the development of aneuploidy [, ].
  • Apoptosis and Senescence: this compound induces apoptosis in tumor cells, potentially through p53-dependent and p73-dependent pathways [, ]. Additionally, this compound has been shown to induce tumor cell senescence both in vitro and in vivo [].
  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Studies suggest that this compound can suppress EMT in certain cancer cells, potentially by downregulating EMT-related proteins and signaling pathways [].

Q4: Does this compound affect the phosphorylation of Aurora A substrates?

A: Yes, this compound treatment inhibits Aurora A autophosphorylation at Thr288 and disrupts the phosphorylation and localization of key Aurora A substrates like TACC3, which is crucial for mitotic spindle stability [, ].

Q5: What is the role of TACC3 mislocalization as a pharmacodynamic marker of this compound activity?

A: Since Aurora A-mediated phosphorylation is essential for TACC3 localization to mitotic spindles, quantifying TACC3 mislocalization away from spindle poles serves as a novel pharmacodynamic method for assessing Aurora A activity in preclinical models and potentially in patients treated with this compound [].

Q6: Does this compound affect HURP's distribution on microtubules?

A: Yes, this compound, similar to other Aurora A inhibitors, disrupts the gradient distribution of HURP (Hepatoma Up-Regulated Protein) on microtubules, highlighting Aurora A's role in regulating this mitotic microtubule stabilizer [].

Q7: Does this compound affect vimentin phosphorylation?

A: Research suggests that Aurora A can phosphorylate vimentin at Ser412, and this phosphorylation is inhibited by this compound treatment []. This finding suggests a potential role for Aurora A in cytoskeletal reorganization during mitosis and highlights the possibility of using phosphorylated vimentin as a pharmacodynamic marker for Aurora A activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.